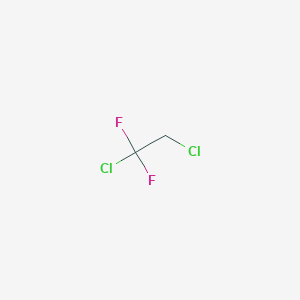
1,2-Dichloro-1,1-difluoroethane
Katalognummer B158981
Molekulargewicht: 134.94 g/mol
InChI-Schlüssel: SKDFWEPBABSFMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05406008
Procedure details


An alternative approach to HCFC's is the chlorination of fluorocarbons such as CH3CF3 (HFC-143a). For example, McBee (Industrial and Engineering Chemistry, Vol. 39, pp. 409-412 (1947)) reported that vapor phase chlorination of HFC-143a afforded a mixture of HCFC-133a, HCFC-132b, CHCl2CF3 (HCFC-123), and the fully chlorinated CF3CCl3 (CFC-113a). McBee also reported the chlorination of CH3CClF2 (HCFC-142b) to give HCFC-132b, HCFC-122, and the fully chlorinated CClF2CCl3 (CFC-112a). Again, using this technique --CH2Cl and --CHCl2 groups dominate the attainable substitution pattern.
[Compound]
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Name

Name
Identifiers


|
REACTION_CXSMILES
|
CC(F)(F)F.C([Cl:11])C(F)(F)F.[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([C:21]([F:24])(F)[F:22])([Cl:20])[Cl:19].C(C(Cl)(Cl)Cl)(F)(F)F.CC(F)(F)Cl>>[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([Cl:20])([Cl:19])[C:21]([Cl:11])([F:24])[F:22]
|
Inputs


Step One
[Compound]
|
Name
|
fluorocarbons
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(F)(F)F
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(Cl)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05406008
Procedure details


An alternative approach to HCFC's is the chlorination of fluorocarbons such as CH3CF3 (HFC-143a). For example, McBee (Industrial and Engineering Chemistry, Vol. 39, pp. 409-412 (1947)) reported that vapor phase chlorination of HFC-143a afforded a mixture of HCFC-133a, HCFC-132b, CHCl2CF3 (HCFC-123), and the fully chlorinated CF3CCl3 (CFC-113a). McBee also reported the chlorination of CH3CClF2 (HCFC-142b) to give HCFC-132b, HCFC-122, and the fully chlorinated CClF2CCl3 (CFC-112a). Again, using this technique --CH2Cl and --CHCl2 groups dominate the attainable substitution pattern.
[Compound]
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Name

Name
Identifiers


|
REACTION_CXSMILES
|
CC(F)(F)F.C([Cl:11])C(F)(F)F.[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([C:21]([F:24])(F)[F:22])([Cl:20])[Cl:19].C(C(Cl)(Cl)Cl)(F)(F)F.CC(F)(F)Cl>>[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([Cl:20])([Cl:19])[C:21]([Cl:11])([F:24])[F:22]
|
Inputs


Step One
[Compound]
|
Name
|
fluorocarbons
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(F)(F)F
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(F)C(Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(Cl)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
